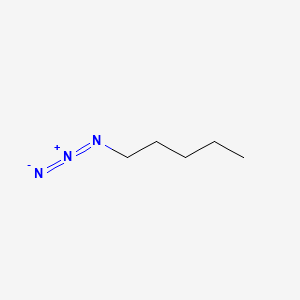
5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol
Vue d'ensemble
Description
The compound “5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol” belongs to the class of organic compounds known as oxadiazoles . These are aromatic compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Molecular Structure Analysis
The molecular structure of similar compounds can be studied using techniques like Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve complexation conditions . For instance, Cu-porphyrin complexation conditions were tested using nat Cu and UV–Vis analysis confirmed metallation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using various techniques . For instance, covalent organic frameworks (COFs) have designable and controllable structures, high stability, and lower density .Applications De Recherche Scientifique
Interaction with Aromatic Amino Acids
The compound has been studied for its interaction with aromatic amino acids . The interaction of a series of metal derivatives of 5, 10, 15, 20- tetrakis (4-sulfonato-phenyl)porphyrin (MTPPS 4, M = Cu (II), Pt (II), Ni (II), Zn (II) and Co (II)), including the metal free porphyrin (TPPS 4 ), with the aromatic amino acids L-tryptophan (L-Trp), L-and D-phenylalanine (L-and D-Phe) and L-histidine (L-His) have been investigated through UV/Vis spectroscopy .
Chirality in Supramolecular Chemistry
The compound has been used to understand the mechanism of chirality transfer or propagation from a chiral monomeric building block to a complex supramolecular architecture .
Interaction with Metal Complexes
The compound has been used in the study of interaction with metal complexes of Tetrakis- (4-Sulfonatophenyl)Porphyrin .
Use in Chromatography or Mass Spectrometry
The compound may have potential applications in Chromatography or Mass Spectrometry .
Reductive Deamination
The compound has been used in the procedure of reductive deamination of 5-(4-aminophenyl)-10,15,20-tris(4-sulfonatophenyl)porphyrin .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(4-aminophenyl)-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEUOVMKEQAHOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20299454 | |
| Record name | 5-(4-aminophenyl)-1,3,4-oxadiazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20299454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol | |
CAS RN |
113118-47-1 | |
| Record name | 5-(4-aminophenyl)-1,3,4-oxadiazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20299454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-aminophenyl)-1,3,4-oxadiazol-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-Azabicyclo[2.2.2]octane-4-methanol](/img/structure/B1267026.png)




![Bicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B1267036.png)